2-(2,4-dimethylphenyl)-1H-pyrrole
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Overview
Description
2-(2,4-Dimethylphenyl)pyrrole is an organic compound with the molecular formula C12H13N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. This method typically requires mild reaction conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of 2-(2,4-Dimethylphenyl)pyrrole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or sulfonated pyrrole compounds .
Scientific Research Applications
2-(2,4-Dimethylphenyl)pyrrole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,4-Dimethylpyrrole: A simpler derivative with similar chemical properties.
2-Phenylpyrrole: Another pyrrole derivative with a phenyl group at the second position.
2-(2,4-Dimethylphenyl)imidazole: A related compound with an imidazole ring instead of a pyrrole ring.
Uniqueness: 2-(2,4-Dimethylphenyl)pyrrole is unique due to the presence of both the pyrrole ring and the 2,4-dimethylphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h3-8,13H,1-2H3 |
InChI Key |
AJLPODHTDFKAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CN2)C |
Origin of Product |
United States |
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